molecular formula C14H11BrO2 B8171704 4-((3-Bromophenoxy)methyl)benzaldehyde

4-((3-Bromophenoxy)methyl)benzaldehyde

Cat. No.: B8171704
M. Wt: 291.14 g/mol
InChI Key: GAKBZDWAHUDKTN-UHFFFAOYSA-N
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Description

4-((3-Bromophenoxy)methyl)benzaldehyde is a brominated aromatic aldehyde with the molecular formula C₁₄H₁₁BrO₂. Its structure features a benzaldehyde core substituted with a (3-bromophenoxy)methyl group at the para position. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, due to its reactive aldehyde group and brominated aromatic system, which facilitate cross-coupling reactions and derivatization .

For example, 4-(4-bromobenzyloxy)benzaldehyde (a structural isomer) is synthesized by reacting 4-hydroxybenzaldehyde with 4-bromobenzyl bromide in acetone under reflux with K₂CO₃ as a base . Similar conditions (e.g., Cs₂CO₃ in dimethylformamide at 80°C) are employed for ether-linked benzaldehyde derivatives .

Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKBZDWAHUDKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Bromophenoxy)methyl)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3-bromophenol with benzyl chloride in the presence of a base to form 3-bromophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 4-((3-Bromophenoxy)methyl)benzaldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-((3-Bromophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((3-Bromophenoxy)methyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Bromophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in designing inhibitors for specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The meta-bromo substitution on the phenoxy group in 4-((3-Bromophenoxy)methyl)benzaldehyde introduces steric hindrance and electronic effects distinct from para-substituted analogs like 4-(4-bromobenzyloxy)benzaldehyde. This impacts reactivity in cross-coupling reactions (e.g., Suzuki or Heck couplings) .
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation compared to non-halogenated analogs.
  • Applications : Brominated benzaldehydes are precursors for Schiff bases (used in coordination chemistry ) and intermediates in drug synthesis. For example, 4-(3-thienyl)benzaldehyde (a Heck coupling product of 4-bromobenzaldehyde) is employed in pharmaceutical research .

Physicochemical Properties

Property 4-((3-Bromophenoxy)methyl)benzaldehyde 4-(4-Bromobenzyloxy)benzaldehyde 4-(Bromomethyl)benzaldehyde
Molecular Weight (g/mol) 299.14 299.14 199.05
Boiling Point Not reported Not reported 250–252°C (estimated)
Solubility Likely soluble in DMF, acetone, THF Soluble in acetone, ethyl acetate Soluble in organic solvents
Hazards Irritant (similar to bromo-aldehydes) Irritant Skin/eye irritant

Notes:

  • The higher molecular weight of ether-linked bromobenzaldehydes (e.g., 299.14 g/mol) compared to simpler analogs like 4-(bromomethyl)benzaldehyde (199.05 g/mol) reduces volatility, making them more suitable for solid-phase synthesis.
  • Safety data for 4-((3-Bromophenoxy)methyl)benzaldehyde are inferred from analogs: brominated aldehydes generally require handling in fume hoods with PPE due to irritation risks .

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